molecular formula C22H32Cl2N2O3 B2543997 1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474263-02-0

1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2543997
CAS No.: 474263-02-0
M. Wt: 443.41
InChI Key: BUEIWRPFJHLFOY-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.41. The purity is usually 95%.
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Biological Activity

The compound 1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30Cl2N2O3
  • Molecular Weight : 442.39 g/mol

Structural Features

The compound features:

  • A dimethylphenoxy group that may contribute to its lipophilicity and receptor binding capabilities.
  • A piperazine moiety , which is often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
  • A propan-2-ol backbone that may influence its solubility and stability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects : Studies have shown that derivatives of piperazine, similar to the compound , exhibit significant antidepressant-like properties. For instance, a related piperazine derivative demonstrated high affinity for serotonin receptors (5-HT) and dopaminergic receptors, suggesting a potential mechanism for mood modulation .
  • Anxiolytic Activity : The interaction with serotonin receptors is also linked to anxiolytic effects. Compounds with similar structures have been reported to reduce anxiety behaviors in animal models .
  • Cytotoxicity Against Cancer Cells : Some studies suggest that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The exact mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound likely interacts with multiple neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmission, influencing mood and anxiety levels.
  • Signal Transduction Modulation : By binding to these receptors, the compound may alter intracellular signaling pathways, potentially impacting gene expression related to neuroplasticity and mood regulation.

Comparative Analysis with Similar Compounds

CompoundAffinity for 5-HT1AAffinity for D2Anxiolytic ActivityAntidepressant Activity
Compound AHighModerateYesYes
Compound BModerateHighYesYes
This compoundTBDTBDTBDTBD

Note: TBD = To Be Determined based on future experimental results.

Study 1: Antidepressant Properties

In a study investigating novel piperazine derivatives, the compound demonstrated significant antidepressant-like effects in rodent models. Behavioral assessments indicated improvements in depressive symptoms without impairing motor function . The study highlighted the importance of the piperazine structure in mediating these effects.

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-4-9-22(18(2)14-17)27-16-20(25)15-23-10-12-24(13-11-23)19-5-7-21(26-3)8-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEIWRPFJHLFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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